Sulfinylidene[tris(propan-2-yl)silyl]amine
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Overview
Description
Sulfinylidene[tris(propan-2-yl)silyl]amine is a chemical compound with the molecular formula C12H29NOSi It is characterized by the presence of a sulfinylidene group attached to a tris(propan-2-yl)silyl amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfinylidene[tris(propan-2-yl)silyl]amine typically involves the reaction of tris(propan-2-yl)silyl chloride with a suitable sulfinylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sulfinylidene[tris(propan-2-yl)silyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfinylidene group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sulfinylidene[tris(propan-2-yl)silyl]amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinylidene-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of sulfinylidene[tris(propan-2-yl)silyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sulfinylidene[tris(tert-butyl)silyl]amine
- Sulfinylidene[tris(trimethylsilyl)silyl]amine
- Sulfinylidene[tris(phenyl)silyl]amine
Uniqueness
Sulfinylidene[tris(propan-2-yl)silyl]amine is unique due to the presence of the propan-2-yl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds that have different alkyl or aryl groups attached to the silyl moiety.
Properties
CAS No. |
2762957-87-7 |
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Molecular Formula |
C9H21NOSSi |
Molecular Weight |
219.42 g/mol |
IUPAC Name |
tri(propan-2-yl)-(sulfinylamino)silane |
InChI |
InChI=1S/C9H21NOSSi/c1-7(2)13(8(3)4,9(5)6)10-12-11/h7-9H,1-6H3 |
InChI Key |
ZJJCFIWQFNLRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N=S=O |
Origin of Product |
United States |
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